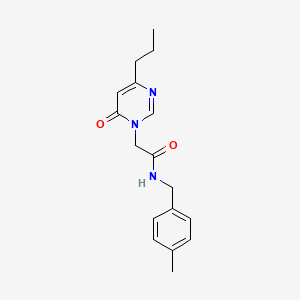
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a propyl group and an acetamide moiety, which is characteristic of various biologically active compounds. The structural formula can be represented as follows:
- Molecular Formula : C15H18N2O
- SMILES Representation : CC(C)C1=NC(=O)C(=C(NC(=O)C)C=C1)C
Research indicates that this compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, contributing to its potential use in treating metabolic disorders.
Antidiabetic Activity
One significant area of research focuses on the compound's potential as an antidiabetic agent. A study highlighted the effectiveness of related compounds in inhibiting α-glucosidase, an enzyme critical in carbohydrate metabolism. Compounds similar to this compound showed promising results with inhibition rates exceeding 80% at certain concentrations .
| Compound | Inhibition Rate (%) | Concentration (mmol/L) |
|---|---|---|
| 4k | 87.3 | 5.39 |
| 4j | 75.0 | 5.00 |
| 4m | 68.5 | 5.00 |
Antimicrobial Activity
Additionally, this compound has been evaluated for antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
-
Study on α-glucosidase Inhibition :
- Researchers synthesized derivatives of related compounds and tested their inhibitory effects on α-glucosidase.
- Results indicated that modifications to the chemical structure could enhance inhibitory activity, providing insights into structure-activity relationships (SAR).
-
Antimicrobial Efficacy :
- A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli.
- The compound showed significant inhibition zones in agar diffusion tests, indicating promising antimicrobial activity.
-
Toxicological Assessment :
- Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.
- Further studies are needed to fully evaluate the safety and side effects associated with prolonged use.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-15-9-17(22)20(12-19-15)11-16(21)18-10-14-7-5-13(2)6-8-14/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVMGPFPNGXFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














